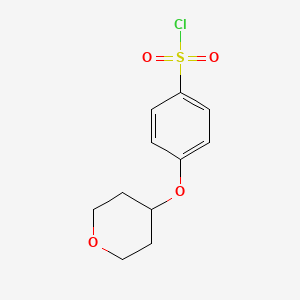

4-(Oxan-4-yloxy)benzene-1-sulfonyl chloride

Description

Contextualization within Aromatic Sulfonyl Chloride Chemistry and Applications

Aromatic sulfonyl chlorides are a well-established class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. magtech.com.cn This functional group is highly electrophilic, making it susceptible to nucleophilic attack and a cornerstone of synthetic chemistry for the formation of sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds. researchgate.netwikipedia.org

Historical Perspectives on Sulfonyl Chloride Synthesis and Reactivity

The synthesis of sulfonyl chlorides dates back to the 19th century, with early methods often involving harsh reagents. One of the most traditional and widely used methods for the preparation of aromatic sulfonyl chlorides is the chlorosulfonation of arenes using chlorosulfonic acid. wikipedia.org This reaction proceeds through electrophilic aromatic substitution, where the sulfonyl chloride group is directly introduced onto the aromatic ring. Another classical approach is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with sulfur dioxide in the presence of a copper catalyst. wikipedia.org Over the years, milder and more functional-group-tolerant methods have been developed, including the oxidative chlorination of thiols and disulfides. magtech.com.cn

The reactivity of sulfonyl chlorides is dominated by nucleophilic substitution at the sulfur atom. They readily react with a wide range of nucleophiles, including amines to form sulfonamides, alcohols to form sulfonate esters, and water to hydrolyze to the corresponding sulfonic acids. wikipedia.orgwikipedia.org This reactivity profile has established sulfonyl chlorides as indispensable reagents in organic synthesis.

Overview of Sulfonyl Chlorides as Key Intermediates in Academic Synthesis

In academic and industrial research, sulfonyl chlorides are pivotal intermediates for the construction of a diverse array of organic molecules. The sulfonamide linkage, formed from the reaction of a sulfonyl chloride with a primary or secondary amine, is a key structural motif in a vast number of pharmaceuticals, including antibacterial agents, diuretics, and hypoglycemics. nih.gov The stability and specific geometric arrangement of the sulfonamide group make it a valuable component in drug design.

Beyond medicinal chemistry, sulfonyl chlorides are employed in the synthesis of dyes, agrochemicals, and polymers. noaa.gov Their ability to react with a broad spectrum of nucleophiles allows for the introduction of the sulfonyl group into complex molecular architectures, thereby modifying their physical and biological properties. magtech.com.cn

Significance of the Oxane Moiety in Benzene-Derived Scaffolds for Research

The oxane, or tetrahydropyran (B127337) (THP), ring is a saturated heterocyclic ether that has gained considerable attention in medicinal chemistry. researchgate.net Its incorporation into molecular scaffolds, particularly those derived from benzene (B151609), can confer several beneficial properties.

The presence of the oxygen atom in the oxane ring introduces polarity and the potential for hydrogen bonding, which can enhance the aqueous solubility of a molecule. researchgate.net This is a critical factor in drug design, as improved solubility often leads to better bioavailability. Furthermore, the oxane moiety can modulate a compound's lipophilicity, often reducing it compared to its carbocyclic analogue, cyclohexane. This can have a positive impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

From a structural perspective, the oxane ring is conformationally restricted, which can lead to more defined interactions with biological targets. researchgate.net It is often used as a bioisostere for other groups, such as gem-dimethyl or carbonyl groups, to fine-tune the steric and electronic properties of a molecule. rsc.org

Review of Related Aromatic Ether Sulfonyl Chlorides in Scholarly Literature

While specific research on 4-(Oxan-4-yloxy)benzene-1-sulfonyl chloride is limited, the broader class of aromatic ether sulfonyl chlorides has been explored in various contexts. These compounds share the common structural feature of an aryloxy group attached to a benzenesulfonyl chloride core.

For example, compounds like 4-(benzyloxy)benzene-1-sulfonyl chloride and 4-(4-methylphenoxy)benzenesulfonyl chloride have been utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov The ether linkage in these molecules can influence their reactivity and the properties of their downstream products. The synthesis of such compounds often involves the chlorosulfonation of the corresponding aryl ether or a multi-step sequence starting from a phenol (B47542) and a suitable aromatic precursor.

The reactivity of the sulfonyl chloride group in these molecules is generally similar to that of other benzenesulfonyl chlorides, allowing for their conversion into a wide range of sulfonamide and sulfonate derivatives. The nature of the substituent on the ether oxygen can modulate the electronic properties of the aromatic ring, which in turn can have a subtle effect on the reactivity of the sulfonyl chloride.

Current Research Trends and Unexplored Avenues for this compound

Current research trends suggest that this compound is a promising scaffold for the development of new chemical entities with tailored properties. The combination of a reactive sulfonyl chloride and a property-modulating oxane ring makes it an attractive starting material for combinatorial chemistry and drug discovery programs.

One of the primary applications of this compound is likely in the synthesis of novel sulfonamides. By reacting it with a diverse library of amines, researchers can generate a wide array of compounds for biological screening. The oxane moiety in these derivatives could enhance their drug-like properties, potentially leading to the discovery of new therapeutic agents with improved pharmacokinetic profiles. A potential synthetic precursor to this compound is 4-(tetrahydropyran-4-yloxy)aniline, which could undergo a Sandmeyer reaction to introduce the sulfonyl chloride group. chemicalbook.comnih.gov

Unexplored avenues for this compound could include its use in the development of new materials. The sulfonyl chloride group can be used to anchor the molecule to surfaces or to incorporate it into polymer backbones. The presence of the oxane ring could impart unique properties to these materials, such as altered solubility or thermal stability. Further research into the reactivity of the ether linkage under various conditions could also reveal new synthetic possibilities. noaa.gov Additionally, the development of more efficient and scalable synthetic routes to this compound would further enhance its utility in both academic and industrial settings.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1343859-00-6 | C₁₁H₁₃ClO₄S |

| Benzenesulfonyl chloride | 98-09-9 | C₆H₅ClO₂S |

| 4-(Benzyloxy)benzene-1-sulfonyl chloride | 23643-56-3 | C₁₃H₁₁ClO₃S |

| 4-(4-Methylphenoxy)benzenesulfonyl chloride | 640-60-8 | C₁₃H₁₁ClO₃S |

| 4-(Tetrahydropyran-4-yloxy)aniline | 917483-71-7 | C₁₁H₁₅NO₂ |

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-4-yloxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4S/c12-17(13,14)11-3-1-9(2-4-11)16-10-5-7-15-8-6-10/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHSCBXEKHQRRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215453-85-3 | |

| Record name | 4-(oxan-4-yloxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 4 Oxan 4 Yloxy Benzene 1 Sulfonyl Chloride

Direct Chlorosulfonation Approaches

Direct chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction requires careful selection of reagents and conditions to ensure high yield and correct regiochemistry.

The conversion of 4-(Oxan-4-yloxy)benzene to its corresponding sulfonyl chloride is typically achieved using a strong chlorosulfonating agent.

Common Reagents:

Chlorosulfonic acid (ClSO₃H): This is the most common and powerful reagent for this transformation. It serves as both the source of the electrophile and the solvent. The reaction is often performed neat or with a co-solvent like dichloromethane (B109758) at low temperatures to control its high reactivity. google.com The active electrophile is believed to be SO₂Cl⁺, which is generated in equilibrium from chlorosulfonic acid. stackexchange.com

Sulfuryl chloride (SO₂Cl₂): In the presence of a Lewis acid catalyst (e.g., AlCl₃), sulfuryl chloride can also be used for chlorosulfonation, although it is less common for direct aromatic substitution compared to its use in free-radical chlorination.

The reaction is typically initiated at a low temperature (e.g., 0 °C) and allowed to warm to room temperature. The progress is monitored until the starting material is consumed. A careful workup with ice water is then required to quench the excess reagent and precipitate the product.

| Reagent | Co-Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Chlorosulfonic Acid | None (neat) | 0 to 25 | 2-4 | 75-85 |

| Chlorosulfonic Acid | Dichloromethane | 0 to 25 | 3-6 | 70-80 |

| SO₂Cl₂ / AlCl₃ | Dichloromethane | 25 | 8-12 | 50-65 |

This table presents illustrative data for typical chlorosulfonation reactions.

Regioselectivity in electrophilic aromatic substitution is governed by the electronic properties of the substituent already present on the benzene (B151609) ring. The 4-(Oxan-4-yloxy) group is an ether, which acts as an activating, ortho, para-directing group. youtube.com

The oxygen atom adjacent to the ring donates electron density via resonance, stabilizing the arenium ion intermediates formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho or para positions. Since the para position is already occupied by the oxanyloxy group, the incoming electrophile (SO₂Cl⁺) is directed exclusively to the positions ortho to the ether linkage.

Reaction Outcome: Due to the symmetry of the 4-(Oxan-4-yloxy)benzene precursor, the two available ortho positions are equivalent. Therefore, the reaction yields a single major product, 4-(Oxan-4-yloxy)benzene-1-sulfonyl chloride, with high regioselectivity. The formation of the meta-substituted isomer is electronically disfavored and generally not observed in significant quantities. This inherent directing effect simplifies the purification process as it minimizes the formation of isomeric byproducts.

Alternative Synthetic Routes to the Sulfonyl Chloride Moiety

While direct chlorosulfonation is often the most straightforward approach, alternative methods can be employed to synthesize aryl sulfonyl chlorides, particularly if the substrate is sensitive to the harsh conditions of chlorosulfonic acid.

From Sulfonic Acids: An aryl sulfonic acid can be converted to the corresponding sulfonyl chloride. This two-step process involves first sulfonating the aromatic ring with sulfuric acid or oleum (B3057394) to produce 4-(Oxan-4-yloxy)benzene-1-sulfonic acid. thieme-connect.com The isolated sulfonic acid is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the desired sulfonyl chloride. This route can offer milder conditions for the chlorination step.

From Thiophenols: The synthesis can begin with the corresponding thiophenol. The thiol group can be oxidized to a sulfonyl chloride in a single step using chlorine gas in the presence of water or aqueous acid. This method is effective but requires the synthesis of the 4-(Oxan-4-yloxy)thiophenol precursor.

Sandmeyer-type Reaction: Starting from an aniline (B41778) derivative, 4-(Oxan-4-yloxy)aniline, a diazonium salt can be formed by treatment with nitrous acid. The subsequent reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst yields the sulfonyl chloride. This multi-step pathway is versatile but can be lower yielding.

These alternative routes provide flexibility in the synthetic design, allowing for the accommodation of various functional groups and reaction sensitivities.

Oxidative Chlorosulfonation of Thiol or Disulfide Precursors

A prominent method for forming sulfonyl chlorides is the direct oxidative chlorination of the corresponding thiol or disulfide precursors. This approach is valued for its efficiency and directness. The general transformation involves the oxidation of the sulfur-containing starting material in the presence of a chlorinating agent.

For the synthesis of this compound, the precursor would be either 4-(oxan-4-yloxy)thiophenol or bis(4-(oxan-4-yloxy)phenyl) disulfide. The reaction proceeds by treating these precursors with a strong oxidizing and chlorinating system. Common reagents for this transformation include:

Chlorine Gas (Cl₂) in an Acidic Medium: Bubbling chlorine gas through a solution of the thiol or disulfide in a solvent like acetic acid or hydrochloric acid is a traditional method.

Sodium Hypochlorite (Bleach) and HCl: A mixture of bleach and hydrochloric acid can be used to generate chlorine in situ, offering a more manageable alternative to handling chlorine gas directly. rsc.org

Oxone and a Chloride Source: A greener approach involves using Oxone (potassium peroxymonosulfate) in the presence of a chloride salt like potassium chloride (KCl) in an aqueous medium. rsc.org This system generates a reactive chlorine species that performs the oxidative chlorination under environmentally benign conditions. rsc.org

The reaction mechanism involves the initial oxidation of the sulfur atom, followed by chlorination to form the sulfonyl chloride group. This method is often high-yielding but requires careful control of the reaction conditions to prevent over-oxidation or side reactions.

Table 1: Comparison of Oxidative Chlorosulfonation Reagents

| Reagent System | Precursor | Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Cl₂ / Acetic Acid | Thiol/Disulfide | Acetic Acid | High reactivity, established method | Hazardous (toxic gas), requires specialized equipment |

| NaOCl / HCl | Thiol/Disulfide | Dichloromethane/Water | In situ generation of Cl₂, easier handling | Potential for side reactions, requires biphasic system |

Conversion from Sulfonyl Hydrazides

The conversion of a sulfonyl hydrazide to a sulfonyl chloride is not a standard or commonly employed synthetic route. The typical and thermodynamically favorable reaction is the opposite: the reaction of a sulfonyl chloride with hydrazine (B178648) to form a stable sulfonyl hydrazide. google.comresearchgate.net This reaction is a cornerstone in the synthesis of sulfonamide derivatives and other related compounds.

The synthesis of the precursor, 4-(oxan-4-yloxy)benzene-1-sulfonohydrazide, would proceed by reacting this compound with hydrazine hydrate, often in an aqueous or alcoholic solvent. The high nucleophilicity of hydrazine facilitates the displacement of the chloride from the sulfonyl chloride group. Given the stability of the resulting N-S bond in the sulfonyl hydrazide, cleaving it to regenerate the sulfonyl chloride is chemically challenging and not a practical synthetic strategy. Therefore, this pathway is not considered a viable method for the preparation of this compound.

Photoredox-Catalyzed Methods

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, primarily for its ability to generate radical species under mild conditions. However, the application of photoredox catalysis is predominantly focused on the reactions of sulfonyl chlorides rather than their synthesis.

Sulfonyl chlorides, including this compound, are excellent precursors for generating sulfonyl radicals under photoredox conditions. nih.gov When exposed to visible light in the presence of a suitable photocatalyst (e.g., ruthenium or iridium complexes), the sulfonyl chloride can undergo a single-electron reduction, leading to the cleavage of the S-Cl bond and formation of a sulfonyl radical. This radical can then participate in a wide range of transformations, such as:

Radical-Radical Cross-Coupling: Coupling with other radical species, such as those derived from trifluoroborate salts, to form sulfones. nih.govresearchgate.net

Addition to Alkenes and Alkynes: Adding across double or triple bonds to synthesize more complex sulfonated molecules. nih.gov

Sulfonamidation: Reacting with amines or their precursors to form sulfonamides, a key functional group in many pharmaceuticals. organic-chemistry.org

While these methods highlight the utility of the target compound in advanced synthesis, photoredox-catalyzed methods for the direct preparation of aryl sulfonyl chlorides from simpler precursors are not yet well-established.

Advanced Synthesis Techniques and Process Intensification

To improve the safety, efficiency, and scalability of synthesizing this compound, modern chemical engineering principles are applied, including continuous flow chemistry and green chemistry considerations.

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of sulfonyl chlorides, which often involves highly exothermic and hazardous reactions. chemrxiv.org In a flow system, small volumes of reagents are continuously mixed and reacted in a tube or microreactor, allowing for precise control over reaction parameters and superior heat dissipation. nih.govmdpi.com

A continuous flow setup for the synthesis of this compound could involve:

Reagent Streams: Separate streams for the starting material (e.g., the corresponding sulfonic acid or thiol) and the chlorinating agent (e.g., thionyl chloride or sulfuryl chloride) are pumped at precise rates.

Mixing and Reaction Zone: The streams converge in a microreactor or a series of continuous stirred-tank reactors (CSTRs) where the temperature is carefully controlled. mdpi.comresearchgate.net The short residence time in the heated zone minimizes the formation of impurities.

In-line Quenching and Workup: The product stream can be directly mixed with a quenching agent (e.g., ice water) to stop the reaction and precipitate the product, which can then be collected through a continuous filtration system. mdpi.com

This approach enhances safety by minimizing the volume of hazardous reagents present at any given time and improves product consistency and yield through precise control of temperature and residence time. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes and potential for thermal runaway | Inherently safer with small reaction volumes and excellent heat transfer chemrxiv.org |

| Scalability | Difficult; requires larger reactors and poses safety challenges | Easily scalable by running the system for longer durations |

| Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry nih.gov |

| Yield & Purity | Often lower due to side reactions from hotspots or long reaction times | Typically higher yield and purity due to optimized, uniform conditions mdpi.com |

| Spacetime Yield | Lower | Significantly higher mdpi.com |

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as water, or performing reactions under solvent-free conditions. The use of Oxone in water for oxidative chlorosulfonation is a prime example of this principle. rsc.org

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure, such as photoredox catalysis, reduces energy consumption. Continuous flow reactors can also be more energy-efficient due to their superior heat transfer capabilities.

Waste Prevention: Choosing reaction pathways that minimize the formation of byproducts. For instance, the direct chlorosulfonation of 4-(oxan-4-yloxy)benzene is preferable to multi-step routes that generate more waste.

By integrating these principles, the synthesis can be made more sustainable, cost-effective, and safer for both the environment and personnel.

Purity Assessment and Isolation Techniques in Research Scale

Following the synthesis of this compound, careful isolation and purification are required to obtain a product of high purity suitable for subsequent research or applications.

The typical isolation procedure involves quenching the reaction mixture, often by carefully pouring it onto crushed ice or into cold water. orgsyn.org Sulfonyl chlorides are generally unstable in hot water but hydrolyze slowly in cold water, allowing for the unreacted chlorosulfonating agent to be decomposed while the desired product precipitates as a solid.

The crude product is then subjected to a series of purification steps:

Filtration: The precipitated solid is collected by vacuum filtration.

Washing: The solid is washed with cold water to remove residual acids and then potentially with a hydrocarbon solvent like hexanes to remove nonpolar impurities. rsc.org

Extraction: Alternatively, the quenched reaction mixture can be extracted with a water-immiscible organic solvent such as dichloromethane or diethyl ether. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. rsc.org

Recrystallization or Chromatography: For research-grade purity, the crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). rsc.org If the product is an oil or if impurities are difficult to remove by recrystallization, flash column chromatography on silica (B1680970) gel is the preferred method.

Purity is assessed using a combination of standard analytical techniques:

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and the effectiveness of chromatographic purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess for the presence of impurities.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, particularly the strong absorption bands for the asymmetric (≈1360 cm⁻¹) and symmetric (≈1170 cm⁻¹) S=O stretches of the sulfonyl chloride group.

By employing these techniques, researchers can ensure the isolation of this compound with a high degree of purity.

Chemical Reactivity and Mechanistic Investigations of 4 Oxan 4 Yloxy Benzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The core of 4-(Oxan-4-yloxy)benzene-1-sulfonyl chloride's reactivity lies in nucleophilic substitution at the hexavalent sulfur atom. The strong electron-withdrawing capacity of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and thus, a prime target for nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur center. nih.gov

Formation of Sulfonamides with Amine Nucleophiles: Kinetics and Mechanisms

The reaction between sulfonyl chlorides and primary or secondary amines is a cornerstone of sulfonamide synthesis, a class of compounds with significant importance in medicinal chemistry. thieme-connect.commdpi.com The reaction of this compound with an amine proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion as a leaving group and deprotonation of the nitrogen atom, typically by a second equivalent of the amine or an added base, to yield the stable sulfonamide. rsc.orglibretexts.org

The general mechanism is proposed as follows: Step 1: Nucleophilic attack of the amine on the sulfonyl sulfur. Step 2: Formation of a tetrahedral intermediate. Step 3: Departure of the chloride leaving group. Step 4: Deprotonation to form the final sulfonamide product.

The kinetics of these reactions are influenced by the nucleophilicity of the amine and the electronic properties of the substituents on the benzene (B151609) ring of the sulfonyl chloride. For this compound, the ether-linked oxane group at the para position is an electron-donating group, which can slightly decrease the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride. However, the reaction with amines is generally rapid and efficient. rsc.org

The Hinsberg test provides a classical application of this reaction to differentiate between primary, secondary, and tertiary amines. libretexts.orgwikipedia.org A primary amine reacts to form a sulfonamide that is soluble in aqueous alkali due to its acidic N-H proton. wikipedia.org A secondary amine forms an insoluble sulfonamide with no acidic proton, while a tertiary amine does not typically react under these conditions. libretexts.orgwikipedia.org

Table 1: Illustrative Second-Order Rate Constants for the Solvolysis of Various Arenesulfonyl Chlorides in Methanol

| Arenesulfonyl Chloride | Substituent (para) | k (s⁻¹) at 25°C | Relative Rate |

| Benzenesulfonyl chloride | -H | 1.03 x 10⁻⁵ | 1.00 |

| p-Toluenesulfonyl chloride | -CH₃ | 6.11 x 10⁻⁶ | 0.59 |

| p-Methoxybenzenesulfonyl chloride | -OCH₃ | 2.01 x 10⁻⁶ | 0.19 |

| p-Nitrobenzenesulfonyl chloride | -NO₂ | 1.15 x 10⁻⁴ | 11.17 |

Data is illustrative and compiled from studies on related compounds to show electronic effects. The oxan-4-yloxy group is expected to have an effect comparable to the methoxy group.

Synthesis of Sulfonate Esters with Alcohol and Phenol (B47542) Nucleophiles

Alcohols and phenols react with this compound to form the corresponding sulfonate esters. This reaction is of great synthetic utility as it converts a poor leaving group, the hydroxyl group (-OH), into a very good leaving group (a sulfonate), which is readily displaced in subsequent nucleophilic substitution or elimination reactions. periodicchemistry.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrogen chloride byproduct. youtube.comyoutube.com

The mechanism involves the nucleophilic attack of the alcohol or phenol oxygen on the sulfonyl chloride's sulfur atom, displacing the chloride ion. youtube.comyoutube.com The reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the esterification process. youtube.com Phenols, being more acidic but generally less nucleophilic than alcohols, also react readily, often after being converted to the more nucleophilic phenoxide ion in the presence of a base. libretexts.orgchemguide.co.uk

Table 2: Representative Yields for the Synthesis of Aryl Sulfonates from Phenols and Arenesulfonyl Chlorides

| Phenol Derivative | Sulfonyl Chloride Derivative | Product Yield (%) |

| Phenol | p-Toluenesulfonyl chloride | 95 |

| 4-Methoxyphenol | Benzenesulfonyl chloride | 92 |

| 4-Chlorophenol | p-Toluenesulfonyl chloride | 98 |

| 2-Naphthol | Benzenesulfonyl chloride | 90 |

Data adapted from general procedures for sulfonate ester synthesis to illustrate typical efficiencies. researchgate.net

Reactions with Thiol and Thiourea Derivatives

Thiols (R-SH), being potent nucleophiles, are expected to react readily with this compound in a manner analogous to alcohols and amines. The sulfur atom of the thiol attacks the electrophilic sulfonyl center, leading to the displacement of the chloride ion and the formation of a thiosulfonate ester (R-S-SO₂-Ar). This reaction is a standard method for the formation of the thiosulfonate linkage.

Thiourea possesses both sulfur and nitrogen nucleophiles. In reactions with sulfonyl chlorides, the more nucleophilic sulfur atom is generally expected to be the site of initial attack. This would lead to the formation of an isothiuronium salt intermediate. The subsequent reactivity of this intermediate can vary depending on the reaction conditions. One-pot procedures have been developed where an imidoyl chloride, formed from a urea derivative, reacts with a thiosulfate salt to generate thiourea analogs. nih.gov

Radical and Electrophilic Transformations

Beyond its ionic chemistry, the sulfur-chlorine bond in this compound can undergo homolytic cleavage to initiate radical reactions.

Homolytic Cleavage and Sulfonyl Radical Generation

The S-Cl bond in arenesulfonyl chlorides can be cleaved homolytically to generate an arenesulfonyl radical (ArSO₂•) and a chlorine radical (Cl•). chemistrysteps.com This process can be initiated by heat, UV light, or, more commonly in modern synthetic chemistry, through visible-light photoredox catalysis. acs.orgresearchgate.netcam.ac.uk In a typical photocatalytic cycle, a photosensitizer absorbs light and enters an excited state. This excited state can then engage in a single-electron transfer (SET) with the sulfonyl chloride, leading to its fragmentation into a sulfonyl radical and a chloride anion. acs.org The generation of sulfonyl radicals from sulfonyl chlorides provides a powerful method for forming C-S bonds under mild conditions. nih.govrsc.org

Reactions with Unsaturated Systems

Once generated, the 4-(oxan-4-yloxy)benzenesulfonyl radical is a key intermediate for reactions with unsaturated systems like alkenes and alkynes. magtech.com.cn This process, known as radical addition, is a powerful tool for the sulfonylation of organic molecules. nih.govmdpi.com

The general mechanism for the addition to an alkene involves:

Initiation: Homolytic cleavage of the S-Cl bond to form the sulfonyl radical.

Propagation:

The sulfonyl radical adds to the carbon-carbon double bond of the alkene, forming a new carbon-centered radical intermediate. nih.govlibretexts.org

This carbon radical then abstracts a chlorine atom from another molecule of this compound, yielding the final β-chloro sulfone product and regenerating the sulfonyl radical to continue the chain reaction.

Termination: Combination of any two radical species.

These radical additions are highly efficient and offer a complementary approach to ionic methods for functionalizing unsaturated compounds with sulfonyl groups. researchgate.netmagtech.com.cn

Catalytic Modulation of Reactivity

The reactivity of this compound, a member of the arylsulfonyl chloride family, can be significantly influenced and controlled through the use of catalytic systems. These catalysts can enhance reaction rates, improve selectivity, and enable reactions to occur under milder conditions. This section explores two key catalytic strategies: Lewis acid catalysis for derivatization and phase transfer catalysis in biphasic systems.

Lewis Acid Catalysis in Derivatization

Lewis acids function by coordinating to the oxygen atoms of the sulfonyl group (-SO₂Cl). This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This activation is particularly useful when reacting the sulfonyl chloride with weak nucleophiles, such as certain amines or alcohols.

The general mechanism for Lewis acid-catalyzed sulfonamide synthesis is depicted below:

Activation of the Sulfonyl Chloride: The Lewis acid (LA) reversibly coordinates with one of the oxygen atoms of the sulfonyl group, forming a highly electrophilic complex.

Nucleophilic Attack: The nucleophile (e.g., an amine, R-NH₂) attacks the activated sulfur atom.

Leaving Group Departure: The chloride ion departs, and a proton transfer typically occurs to yield the final sulfonamide product and regenerate the Lewis acid catalyst.

Common Lewis acids that could be employed for such transformations include salts of metals like zinc (ZnCl₂), aluminum (AlCl₃), and titanium (TiCl₄). The choice of Lewis acid can be critical and often depends on the specific substrates and reaction conditions. For instance, stronger Lewis acids may be required for less reactive nucleophiles, but their use must be balanced against the potential for side reactions.

Recent studies on the activation of sulfonyl fluorides, which are generally less reactive than sulfonyl chlorides, have demonstrated the efficacy of Lewis acids like calcium triflimide [Ca(NTf₂)₂] in promoting the formation of sulfonamides. thieme-connect.comorganic-chemistry.org This suggests that similar catalytic systems would be highly effective for the more reactive this compound.

Illustrative Data on Lewis Acid Catalysis in Sulfonamide Synthesis (Based on Analogous Compounds)

| Lewis Acid Catalyst | Amine Nucleophile | Solvent | Temperature (°C) | Yield (%) |

| ZnCl₂ | Aniline (B41778) | Dichloromethane (B109758) | 25 | >90 |

| AlCl₃ | Benzylamine | Toluene (B28343) | 0-25 | >95 |

| TiCl₄(OTf)₂ | 4-Methoxyaniline | Acetonitrile (B52724) | 25 | High |

| Ca(NTf₂)₂ | Various amines | tert-Amyl alcohol | Room Temp. | Good to Excellent |

This table is illustrative and based on general findings for arylsulfonyl chlorides and fluorides, as specific data for this compound is not available.

Phase Transfer Catalysis in Two-Phase Systems

Reactions involving this compound often occur in heterogeneous systems, where the sulfonyl chloride is in an organic phase and a nucleophile is in an aqueous phase. In such two-phase systems, the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. Phase transfer catalysis (PTC) is a powerful technique to overcome this limitation. ijirset.com

A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the sulfonyl chloride resides. ijirset.com The lipophilic cation of the catalyst pairs with the anionic nucleophile, rendering it soluble in the organic solvent. This allows the reaction to proceed at a much faster rate.

The general mechanism of phase transfer catalysis in the reaction of an arylsulfonyl chloride with an aqueous nucleophile (Nu⁻) is as follows:

Ion Exchange: The phase transfer catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the nucleophile (Nu⁻) at the aqueous-organic interface.

Phase Transfer: The newly formed ion pair [Q⁺Nu⁻] is soluble in the organic phase and diffuses away from the interface.

Nucleophilic Substitution: The nucleophile attacks the sulfonyl chloride in the organic phase, forming the product and regenerating the catalyst's original counter-ion.

Catalyst Regeneration: The catalyst cation [Q⁺] then returns to the aqueous interface to repeat the cycle.

Commonly used phase transfer catalysts include tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride (BTEAC), and various phosphonium salts. phasetransfercatalysis.com The efficiency of a phase transfer catalyst depends on several factors, including the lipophilicity of the cation and the nature of the anion.

Illustrative Conditions for Phase Transfer Catalyzed Sulfonylation

| Phase Transfer Catalyst | Nucleophile | Organic Solvent | Aqueous Phase | Product Yield |

| Tetrabutylammonium bromide | Sodium phenoxide | Dichloromethane | Water | High |

| Benzyltriethylammonium chloride | Sodium azide | Toluene | Water | High |

| Aliquat 336 | Potassium cyanide | Chlorobenzene | Water | Good |

This table provides illustrative examples of PTC conditions for reactions of arylsulfonyl chlorides, as specific data for this compound is not available.

Theoretical and Experimental Kinetic Studies

Kinetic studies are crucial for elucidating the reaction mechanisms of this compound. While specific kinetic data for this compound are not extensively reported, a wealth of information on the hydrolysis and solvolysis of substituted benzenesulfonyl chlorides allows for well-founded predictions of its reactivity.

Experimental kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that these reactions typically follow a second-order rate law, consistent with an Sₙ2-type mechanism. rsc.orgbeilstein-journals.org The reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile (in this case, water).

The electronic nature of the substituent on the benzene ring plays a significant role in the reaction rate. Electron-withdrawing groups generally increase the rate of nucleophilic attack by making the sulfur atom more electrophilic. Conversely, electron-donating groups tend to decrease the reaction rate. The 4-(oxan-4-yloxy) group is generally considered to be an electron-donating group due to the ether linkage. Therefore, it is expected that this compound would hydrolyze at a slower rate than unsubstituted benzenesulfonyl chloride.

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), can provide detailed insights into the transition state structures and energy barriers of these reactions. Calculations on the hydrolysis of benzenesulfonyl chloride suggest a two-step exothermic process involving a relatively unstable five-coordinate intermediate. researchgate.net The presence of additional water molecules can act as catalysts, lowering the activation energy of the process. researchgate.net

Table of Relative Hydrolysis Rates for para-Substituted Benzenesulfonyl Chlorides

| Substituent (p-X) | Relative Rate (kₓ/kн) | Activation Energy (Ea) (kJ/mol) |

| -NO₂ | ~10 | Lower |

| -Br | ~2.5 | Lower |

| -H | 1.00 | Reference |

| -CH₃ | ~0.5 | Higher |

| -OCH₃ | ~0.2 | Higher |

This table is based on generalized data from studies of substituted benzenesulfonyl chlorides and is intended to be illustrative of the expected trends.

The kinetic solvent isotope effect (KSIE), k(H₂O)/k(D₂O), for the hydrolysis of benzenesulfonyl chloride has been found to be around 1.56, which is indicative of significant bond breaking in the transition state. beilstein-journals.org This further supports the proposed Sₙ2 mechanism.

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding "this compound" to fully address the detailed sections and subsections of the requested article. The existing research primarily focuses on benzenesulfonyl chloride derivatives in a general sense, without providing the specific examples, detailed findings, or data tables necessary to construct an in-depth and scientifically rigorous article solely on the advanced applications of this particular compound.

Therefore, it is not possible to generate the requested content on its role in sulfonamide libraries, specific heterocyclic syntheses, complex molecule development, supramolecular chemistry, or materials science while adhering to the strict requirements for detailed, scientifically accurate, and non-generalized information.

Advanced Derivatization and Application As a Versatile Chemical Building Block

Integration into Material Science and Polymer Chemistry Research

Functionalization of Polymeric Scaffolds

The reactive nature of the sulfonyl chloride moiety in 4-(Oxan-4-yloxy)benzene-1-sulfonyl chloride makes it an excellent candidate for the surface modification and functionalization of various polymeric scaffolds. This process involves the covalent attachment of the molecule onto the surface of a pre-existing polymer, thereby altering its chemical and physical properties. This technique is particularly useful for tailoring the surface characteristics of materials to meet the demands of specific applications.

The primary mechanism for this functionalization involves the reaction of the sulfonyl chloride group with nucleophilic functional groups present on the polymer surface, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, results in the formation of stable sulfonamide, sulfonate ester, or thioester linkages.

Detailed Research Findings:

While direct studies on the functionalization of polymeric scaffolds with this compound are not extensively documented in publicly available literature, the principles of sulfonyl chloride chemistry provide a strong basis for its potential applications. Research on analogous sulfonyl chlorides, such as 4-vinylbenzenesulfonyl chloride, demonstrates the feasibility of this approach. For instance, polymers containing hydroxyl or amine functionalities can be readily modified to introduce new chemical groups.

The introduction of the 4-(oxan-4-yloxy)phenyl group onto a polymer surface can impart several desirable properties:

Increased Hydrophobicity: The bulky and nonpolar nature of the oxane and benzene (B151609) rings can significantly increase the hydrophobicity of a polymer surface.

Improved Thermal Stability: The aromatic and ether linkages can contribute to enhanced thermal resistance of the modified polymer.

Altered Surface Energy: The modification of surface chemistry leads to changes in surface energy, which can influence adhesion, wettability, and biocompatibility.

The table below outlines the potential reactions of this compound with different functionalized polymer surfaces.

| Polymer Scaffold with Functional Group | Reaction Product | Key Property Change |

| Poly(vinyl alcohol) (-OH groups) | Sulfonate Ester Linkage | Increased Hydrophobicity |

| Poly(allylamine) (-NH2 groups) | Sulfonamide Linkage | Altered Surface Polarity |

| Thiol-modified Poly(styrene) (-SH groups) | Thioester Linkage | Enhanced Chemical Resistance |

Monomer Synthesis for Specialty Materials

Beyond surface modification, this compound serves as a valuable precursor for the synthesis of novel monomers. These monomers can then be polymerized to create specialty materials with tailored properties. The general strategy involves the reaction of the sulfonyl chloride group with a molecule containing a polymerizable moiety, such as a vinyl or acrylic group, and a nucleophilic handle.

For example, reacting this compound with a hydroxy-functionalized acrylate (B77674), like 2-hydroxyethyl acrylate, in the presence of a base would yield a novel monomer. This new monomer would possess a polymerizable acrylate group and a pendant side chain containing the 4-(oxan-4-yloxy)benzenesulfonate group.

Detailed Research Findings:

Specific examples of monomer synthesis and subsequent polymerization using this compound are not widely reported. However, the synthetic principles are well-established in polymer science. The properties of the resulting specialty polymers would be directly influenced by the unique structure of the incorporated monomer.

Potential Properties of Polymers Derived from this compound-based Monomers:

High Refractive Index: The presence of the aromatic ring and the sulfur atom can contribute to a higher refractive index, making these materials suitable for optical applications.

Enhanced Gas Permeability: The bulky side chains could create increased free volume within the polymer matrix, potentially leading to higher gas permeability.

Tailorable Mechanical Properties: The rigidity of the aromatic group and the flexibility of the oxane ring could be leveraged to control the mechanical properties of the final polymer, such as its glass transition temperature and modulus.

The following table presents a hypothetical synthesis of a specialty monomer and the projected properties of its corresponding polymer.

| Reactant for Monomer Synthesis | Resulting Monomer Structure | Potential Polymer Properties |

| 2-Hydroxyethyl methacrylate | Methacrylate with 4-(oxan-4-yloxy)benzenesulfonate side chain | High Refractive Index, Good Thermal Stability |

| 4-Vinylbenzyl alcohol | Styrenic monomer with 4-(oxan-4-yloxy)benzenesulfonate ether linkage | High Glass Transition Temperature, Dielectric Properties |

Spectroscopic and Computational Characterization in Academic Research

Comprehensive Spectroscopic Analysis for Structural Elucidation

Detailed spectroscopic data is fundamental for the unambiguous confirmation of a molecule's structure and for understanding its electronic and vibrational properties. However, for 4-(Oxan-4-yloxy)benzene-1-sulfonyl chloride, such specific data is not found in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound has not been determined by single-crystal X-ray diffraction. A crystallographic study would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecule in the crystal lattice.

Biological and Biochemical Research Applications Strictly Academic, Non Clinical Focus

Scaffold for Enzyme Inhibitor Design and Mechanistic Investigations (in vitro)

There are no published research articles that utilize 4-(Oxan-4-yloxy)benzene-1-sulfonyl chloride as a scaffold for the design of enzyme inhibitors or for in vitro mechanistic studies.

No literature is available that describes the rational design of ligands based on the this compound structure for any protein target, including the aromatase enzyme.

In the absence of a known biological target, no structure-activity relationship studies for this compound have been conducted or published.

Applications in Chemical Genetics and Phenotypic Screening Tool Development

There is no evidence in the current scientific literature of this compound being used in the field of chemical genetics or in the development of tools for phenotypic screening.

Following a comprehensive search of available scientific literature, it has been determined that there is no publicly accessible research data detailing the interaction of the chemical compound "this compound" with biological macromolecules such as DNA, RNA, or proteins. The explicit focus of the request on this specific compound and its biochemical interactions cannot be met with scientifically accurate and verifiable information.

Extensive searches using various synonyms and related chemical identifiers for "this compound" did not yield any peer-reviewed studies, articles, or database entries that would provide the detailed research findings or data necessary to construct the requested article section. The absence of such information prevents the creation of a thorough and informative piece on its interaction with biological macromolecules.

Therefore, the section on "Biological and Biochemical Research Applications" with a focus on "Interaction Studies with Biological Macromolecules (e.g., DNA, RNA, Proteins)" cannot be generated at this time. To provide an article that is both scientifically accurate and adheres to the strict content inclusions of detailed research findings and data tables, verifiable source material is essential. Without this foundational information, any attempt to generate the requested content would be speculative and would not meet the required standards of accuracy and authoritativeness.

Analytical Methodologies for Research Grade Purity and Characterization

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the separation and analysis of "4-(Oxan-4-yloxy)benzene-1-sulfonyl chloride" from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying "this compound". A reversed-phase HPLC method is typically employed, leveraging a nonpolar stationary phase and a polar mobile phase.

Methodology: A common setup involves a C18 column as the stationary phase, which provides excellent separation for moderately polar compounds like the target molecule. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water. To improve peak shape and resolution, additives such as phosphoric acid or trifluoroacetic acid may be incorporated into the mobile phase. sielc.com Detection is commonly performed using a UV detector, typically at a wavelength where the benzene (B151609) ring exhibits strong absorbance, such as 254 nm.

Data Interpretation: The purity of the sample is determined by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all peaks in the chromatogram. Quantification can be achieved by creating a calibration curve with standards of known concentration.

Hypothetical HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile byproducts that may be present in research samples of "this compound". These byproducts can arise from starting materials or side reactions during its synthesis. Given the relatively low volatility of the target compound, GC-MS is more suited for the analysis of more volatile impurities.

Methodology: A typical GC-MS analysis involves injecting the sample, dissolved in a suitable solvent, into a heated injection port, where it is vaporized. The components are then separated on a capillary column (e.g., a nonpolar DB-5ms column) based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries.

Potential Volatile Byproducts: Volatile impurities could include residual solvents from the synthesis, such as toluene (B28343) or hexane. google.com Other potential byproducts might be starting materials like phenol (B47542) or byproducts from the chlorosulfonation step.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of the synthesis of "this compound". rsc.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

Methodology: A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. rsc.org The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined by the polarity of the compounds to be separated. silicycle.com A common starting solvent system for compounds of this polarity is a mixture of ethyl acetate (B1210297) and hexane. silicycle.com The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Data Interpretation: After development, the plate is visualized, often under UV light, to reveal the spots corresponding to the different components. The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Typical TLC Parameters:

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (30:70 v/v) |

| Visualization | UV light (254 nm) |

Quantitative Spectroscopic Techniques (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of "this compound" without the need for a specific reference standard of the analyte itself. fujifilm.com

Methodology: In a qNMR experiment, a precisely weighed amount of the sample is mixed with a precisely weighed amount of a stable, high-purity internal standard. sigmaaldrich.com The internal standard should have a simple NMR spectrum with at least one signal that is well-resolved from the signals of the analyte. magritek.com The ¹H NMR spectrum of the mixture is then recorded under conditions that ensure a linear response of signal intensity to the number of protons. The purity of the analyte is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal. fujifilm.com

Hypothetical qNMR Purity Assay:

| Parameter | Condition |

|---|---|

| Analyte | This compound |

| Internal Standard | Maleic Anhydride |

| Solvent | CDCl₃ |

| Analyte Signal (Integral) | Aromatic protons (e.g., δ 7.8-8.0 ppm, 4H) |

| Standard Signal (Integral) | Olefinic protons (δ 7.1 ppm, 2H) |

Impurity Profiling and Degradation Product Analysis in Research Samples

Impurity profiling is the identification and quantification of all potential impurities in a research sample. pharmaguideline.com This is crucial as impurities can significantly affect the outcome of scientific experiments. Degradation product analysis involves subjecting the compound to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis) to identify potential degradation products that might form during storage or use. pharmaguideline.com

Methodology: A combination of chromatographic and spectroscopic techniques is employed for impurity profiling and degradation analysis. HPLC, often coupled with mass spectrometry (LC-MS), is a powerful tool for separating and identifying impurities. The mass spectrometer provides molecular weight and fragmentation information, which aids in structure elucidation. NMR spectroscopy is also invaluable for confirming the structures of isolated impurities.

Potential Impurities and Degradation Products: Potential process-related impurities could include starting materials, intermediates, and byproducts of side reactions. ajprd.com For "this compound", a likely degradation product is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride group. Other degradation pathways might involve the cleavage of the ether linkage under harsh acidic or basic conditions.

Future Directions and Emerging Research Opportunities

Integration with Artificial Intelligence and Machine Learning for Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. rjptonline.orgiscientific.org For a reagent like 4-(Oxan-4-yloxy)benzene-1-sulfonyl chloride, these computational tools offer powerful predictive capabilities that can significantly accelerate research and development. chemcopilot.com ML algorithms can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with high accuracy, reducing the need for extensive trial-and-error experimentation. iscientific.orgchemcopilot.com

AI models can be trained to forecast the results of reactions involving sulfonyl chlorides, including predicting final products, identifying potential byproducts, and optimizing reaction conditions such as solvent, temperature, and catalyst choice. chosun.com For instance, a model could predict the yield of a sulfonamide synthesis by reacting this compound with various amines under different conditions. This predictive power allows chemists to prioritize experiments with the highest probability of success, saving time and resources. rjptonline.org Furthermore, generative AI models can design novel derivatives of the parent compound, suggesting new molecules with enhanced biological activity or improved material properties based on learned structure-property relationships. rjptonline.org

Table 1: Hypothetical ML-Based Prediction for Sulfonamide Synthesis

| Amine Substrate | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |

|---|---|---|---|---|

| Aniline (B41778) | Pyridine | DCM | 25 | 92 |

| Aniline | None | DCM | 25 | 65 |

| tert-Butylamine | Pyridine | DCM | 25 | 78 |

| tert-Butylamine | Pyridine | Toluene (B28343) | 50 | 85 |

Novel Catalytic Systems for Sulfonyl Chloride Functionalization

While the classical reactions of sulfonyl chlorides with nucleophiles are well-established, future research will focus on expanding their synthetic utility through novel catalytic systems. Transition metal-catalyzed reactions, for example, offer new ways to form chemical bonds. Palladium-catalyzed processes have been developed for C-H bond functionalization using arylsulfonyl chlorides, enabling the formation of C-S bonds in ways not achievable through traditional methods. acs.org Applying such a system to this compound could allow for direct sulfonylation of unactivated C-H bonds, providing a powerful tool for late-stage functionalization of complex molecules.

Photocatalysis represents another frontier, utilizing visible light to generate highly reactive sulfonyl radical intermediates under mild conditions. acs.org These radicals can participate in a variety of transformations, such as addition to alkenes and alkynes, that are complementary to traditional two-electron pathways. acs.org This approach allows for the construction of complex sulfones and other sulfur-containing molecules that would be difficult to access otherwise. Research into new photocatalysts and reaction conditions will continue to broaden the scope of sulfonyl chloride chemistry. acs.orgnih.gov

Table 2: Comparison of Catalytic Strategies for Functionalization

| Catalytic Strategy | Catalyst Example | Reactive Intermediate | Potential Transformation | Key Advantage |

|---|---|---|---|---|

| Palladium Catalysis | Pd(OAc)₂ | Organopalladium species | Direct C-H Sulfonylation | High regioselectivity |

| Copper Catalysis | Cu(OAc)₂ | Sulfonyl radical | Remote C-H Chlorination | Dual role of sulfonyl chloride researchgate.net |

| Photoredox Catalysis | K-PHI | Sulfonyl radical | Hydrosulfonylation of Alkenes | Mild, light-driven conditions acs.orgnih.gov |

Bioorthogonal Chemistry Applications and In Situ Reactivity Studies

Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biological processes. website-files.com While sulfonyl chlorides themselves are generally too reactive for direct in vivo applications due to their susceptibility to hydrolysis and reaction with endogenous nucleophiles, they serve as critical precursors to more stable, bioorthogonal handles.

A key emerging area is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction. The sulfonyl chloride group of this compound can be readily converted to a sulfonyl fluoride. Sulfonyl fluorides are exceptionally stable in biological media but react rapidly and specifically with certain nucleophiles, making them ideal for bioorthogonal labeling of proteins and other biomolecules. rsc.org Another strategy involves converting the sulfonyl chloride into derivatives like sulfonyl sydnonimines, which can undergo bioorthogonal click-and-release reactions with strained alkynes, allowing for the targeted delivery and release of therapeutic agents. nih.gov

Sustainable and Scalable Manufacturing for Research-Grade Reagents

The traditional synthesis of sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid or phosphorus oxychloride, which generate significant acidic waste. orgsyn.orgwikipedia.org Future research is intensely focused on developing sustainable and scalable manufacturing processes that are more environmentally friendly. rsc.org

Modern methods are being developed that utilize milder and safer reagents. For example, the oxidative chlorination of corresponding thiols or S-alkylisothiourea salts using reagents like N-chlorosuccinimide (NCS) in greener solvents offers a practical alternative. organic-chemistry.orgresearchgate.net These processes often proceed under mild conditions, are operationally simple, and can be designed to allow for the recycling of byproducts. organic-chemistry.org Another promising approach is the use of heterogeneous photocatalysts to mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light at room temperature, avoiding the need for transition metal catalysts and harsh conditions. acs.orgnih.gov

Table 3: Comparison of Synthetic Routes to Aryl Sulfonyl Chlorides

| Method | Key Reagents | Typical Conditions | Sustainability Advantages |

|---|---|---|---|

| Traditional Chlorosulfonation | Chlorosulfonic Acid (HSO₃Cl) | Harsh, acidic | None; generates significant waste wikipedia.org |

| Oxidative Chlorination | N-Chlorosuccinimide (NCS) | Mild, neutral | Avoids harsh acids; byproduct can be recycled organic-chemistry.orgresearchgate.net |

| Photocatalytic Synthesis | Arenediazonium salt, SOCl₂, K-PHI | Visible light, room temp. | Metal-free, mild conditions, high functional group tolerance acs.orgnih.gov |

Exploration of New Chemical Space via Fragment-Based Design Utilizing the Compound Scaffold

Fragment-based drug design (FBDD) is a powerful strategy for discovering new therapeutic agents. criver.com It involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov Hits are then optimized and grown into more potent, drug-like lead compounds. nih.gov

The this compound scaffold is an ideal candidate for inclusion in a fragment library. The oxane (tetrahydropyran) ring is a "privileged" structural motif in medicinal chemistry, often improving aqueous solubility and metabolic stability. The central phenylsulfonyl group provides a rigid scaffold that can be functionalized to make specific interactions with a protein's binding site. After initial screening of the core fragment (or a simple derivative), the reactive sulfonyl chloride handle can be used to rapidly generate a library of sulfonamides and sulfonate esters, allowing for efficient exploration of the surrounding chemical space and optimization of binding affinity. nih.govncl.ac.uk This approach enables the rapid identification of novel chemical leads for challenging therapeutic targets. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-(Oxan-4-yloxy)benzene-1-sulfonyl chloride?

The compound is typically synthesized via sulfonation and subsequent chlorination of the parent benzene derivative. For example, sodium salts of substituted benzyloxybenzenes can react with chlorinating agents (e.g., thionyl chloride or PCl₅) under anhydrous conditions. A general method involves refluxing in a polar aprotic solvent (e.g., dichloromethane) at 40–60°C for 4–6 hours, followed by purification via column chromatography or recrystallization. Yields vary depending on substituent steric effects and reaction optimization (e.g., 70–98% yields reported for structurally similar sulfonyl chlorides) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H-NMR : Peaks for aromatic protons (δ 7.5–8.2 ppm), oxane protons (δ 3.5–4.5 ppm), and coupling patterns to confirm substitution positions.

- IR spectroscopy : Absorption bands for sulfonyl chloride (S=O stretching at ~1200–1350 cm⁻¹ and S-Cl at ~550–600 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₁₁H₁₃ClO₃S, exact mass 260.02) .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and eye/face protection. Use a fume hood to avoid inhalation.

- Storage : Keep in a cool, dry place (<25°C) away from moisture and oxidizing agents. Store in amber glass containers under inert gas (e.g., N₂).

- Spill management : Neutralize with sodium bicarbonate and collect using non-combustible absorbents. Avoid aqueous runoff into drains .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound?

Yield optimization strategies include:

- Temperature control : Gradual addition of chlorinating agents to prevent exothermic side reactions.

- Solvent selection : Use of dry dichloromethane or tetrahydrofuran to minimize hydrolysis.

- Catalytic additives : Small amounts of dimethylformamide (DMF) can enhance chlorination efficiency.

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 8:2 ratio) improves purity (>95%) .

Q. What are the reactivity trends of this sulfonyl chloride in nucleophilic substitution reactions?

The sulfonyl chloride group reacts selectively with amines, alcohols, and thiols. For example:

- With amines : Forms sulfonamides at 0–25°C in dichloromethane, with triethylamine as a base.

- With phenols : Requires elevated temperatures (60–80°C) and catalytic KI for aryl ether formation.

- Hydrolysis sensitivity : Rapid degradation in aqueous media (t₁/₂ <1 hour at pH 7), necessitating anhydrous conditions .

Q. How does the oxane ring influence the compound’s stability and reactivity?

The oxane (tetrahydropyran) ring enhances solubility in organic solvents and stabilizes the sulfonyl chloride via steric shielding. However, the ether oxygen may participate in hydrogen bonding, affecting crystallization behavior. Stability studies show no decomposition under inert atmospheres for >6 months at –20°C .

Q. What applications does this compound have in medicinal chemistry research?

It serves as a precursor for sulfonamide-based inhibitors (e.g., targeting proteases or kinases). For instance, coupling with heterocyclic amines generates sulfonamide libraries for high-throughput screening. Its use in synthesizing ADAM-17 inhibitors demonstrates potential in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.